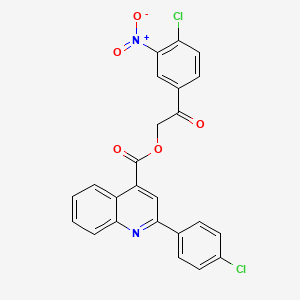![molecular formula C20H22N4O2S2 B11665655 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11665655.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzothiazole ring, a diethylamino group, and a hydrazide moiety, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative through the reaction of o-aminothiophenol with carbon disulfide and a base.
Acetohydrazide Formation: The benzothiazole derivative is then reacted with chloroacetyl chloride to form 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide.
Condensation Reaction: Finally, the acetohydrazide is condensed with 4-(diethylamino)-2-hydroxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
化学反応の分析
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazide moiety to amines.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, proteins, and DNA, leading to its biological effects.
Pathways Involved: It may inhibit specific enzymes or interfere with cellular signaling pathways, resulting in its antimicrobial or anticancer activities.
類似化合物との比較
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
- 4-(diethylamino)-2-hydroxybenzaldehyde derivatives
Uniqueness
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide is unique due to its combination of a benzothiazole ring, a diethylamino group, and a hydrazide moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C20H22N4O2S2 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H22N4O2S2/c1-3-24(4-2)15-10-9-14(17(25)11-15)12-21-23-19(26)13-27-20-22-16-7-5-6-8-18(16)28-20/h5-12,25H,3-4,13H2,1-2H3,(H,23,26)/b21-12+ |
InChIキー |
FGOJXROKMBPAQJ-CIAFOILYSA-N |
異性体SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)O |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2E)-2-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11665572.png)
![(5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-(4-fluorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11665573.png)
![N'-[(Z)-(2,4-Dihydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11665576.png)
![N-({N'-[(E)-(4-Bromo-5-methylfuran-2-YL)methylidene]hydrazinecarbonyl}methyl)-N-(3-chloro-4-methoxyphenyl)benzenesulfonamide](/img/structure/B11665582.png)

![(5Z)-5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11665586.png)
![3-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665596.png)

![3-(2-chlorophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665613.png)
![2-ethoxy-4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B11665616.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11665621.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11665635.png)
![2-chloro-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11665639.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11665640.png)
